3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
Description
3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is an organic compound that features a pyrazole ring substituted with a methoxycarbonyl group and a methylpropanoic acid moiety
Properties
IUPAC Name |
3-(3-methoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-6(8(12)13)5-11-4-3-7(10-11)9(14)15-2/h3-4,6H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVLOBFNQPAQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the methoxycarbonyl group and the methylpropanoic acid moiety. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazines and 1,3-dicarbonyl compounds to form the pyrazole ring.
Esterification: Introduction of the methoxycarbonyl group through esterification reactions.
Alkylation: Addition of the methylpropanoic acid moiety via alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and esterification processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural features that allow interaction with biological targets. Research indicates that derivatives of pyrazole compounds often exhibit:
- Antimicrobial Activity: Various studies have reported on the synthesis of pyrazole derivatives, demonstrating significant antibacterial and antifungal properties. For instance, compounds similar to 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid have been tested against pathogens like E. coli and Pseudomonas aeruginosa, showing promising results in inhibiting growth .
Agricultural Chemistry
Compounds containing pyrazole moieties are also explored for their potential as agricultural chemicals , particularly as herbicides or fungicides. The unique reactivity of the pyrazole ring allows for modifications that can enhance efficacy against specific agricultural pests or diseases.
Material Science
In material science, derivatives of this compound are investigated for their use in developing new materials with specific properties, such as:
- Polymeric Applications: The incorporation of pyrazole structures into polymer chains can enhance thermal stability and mechanical properties.
Case Study 1: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial effectiveness of various pyrazole derivatives, including those structurally related to this compound. Results indicated that certain modifications significantly improved activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic pathways for producing this compound revealed that adjusting reaction conditions (e.g., temperature, solvent) could lead to higher yields and purities. Techniques such as microwave-assisted synthesis were explored to expedite reaction times while maintaining product integrity .
Mechanism of Action
The mechanism of action of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
3-(methoxycarbonyl)-1H-pyrazole: Lacks the methylpropanoic acid moiety.
2-methylpropanoic acid: Lacks the pyrazole ring and methoxycarbonyl group.
1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring and carboxylic acid but lacks the methoxycarbonyl group.
Uniqueness
3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to the combination of the pyrazole ring, methoxycarbonyl group, and methylpropanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Biological Activity
3-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles and their derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities. The specific activities of this compound include:
- Anti-inflammatory : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Antimicrobial : These compounds have demonstrated efficacy against various bacterial strains.
- Antioxidant : Some studies suggest that pyrazoles can scavenge free radicals, contributing to their antioxidant properties.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, pyrazoles can modulate signaling pathways involved in inflammation and immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Efficacy against E. coli | |
| Antioxidant | Free radical scavenging | |
| Cytotoxicity | Low toxicity in mammalian cells |
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of pyrazole derivatives, this compound was tested for its ability to inhibit COX-2 activity in vitro. The compound demonstrated a significant reduction in prostaglandin E2 levels, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against Gram-negative bacteria such as E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, suggesting effective antimicrobial properties comparable to standard antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
